molecular formula C10H13N3O4 B1334249 2-(4-Methyl-2-nitrophenoxy)propanohydrazide CAS No. 588678-31-3

2-(4-Methyl-2-nitrophenoxy)propanohydrazide

Cat. No.: B1334249
CAS No.: 588678-31-3
M. Wt: 239.23 g/mol
InChI Key: RPWONXNVBJHLSQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-nitrophenoxy)propanohydrazide is an organic compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol It is a derivative of propanohydrazide, featuring a nitrophenoxy group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide typically involves the following steps:

    Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.

    Etherification: The nitrophenol is then reacted with 2-bromopropane to form 2-(4-methyl-2-nitrophenoxy)propane.

    Hydrazinolysis: Finally, the ether compound is treated with hydrazine hydrate to yield this compound.

The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

    Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol), room temperature or mild heating.

Major Products Formed

    Reduction: 2-(4-Methyl-2-aminophenoxy)propanohydrazide.

    Substitution: Various alkylated derivatives of this compound.

    Condensation: Hydrazones with different substituents depending on the aldehyde or ketone used.

Scientific Research Applications

2-(4-Methyl-2-nitrophenoxy)propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)propanohydrazide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(4-Nitrophenoxy)propanohydrazide: Lacks the methyl group, which may affect its solubility and interaction with biological targets.

    2-(4-Methyl-2-nitrophenoxy)acethydrazide: Similar structure but with an acetyl group instead of a propanoyl group, leading to different chemical properties.

Uniqueness

2-(4-Methyl-2-nitrophenoxy)propanohydrazide is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-6-3-4-9(8(5-6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWONXNVBJHLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395664
Record name 2-(4-methyl-2-nitrophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588678-31-3
Record name 2-(4-Methyl-2-nitrophenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588678-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methyl-2-nitrophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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